molecular formula C24H19F2N3O2S B2723297 1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one CAS No. 688356-08-3

1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one

Cat. No.: B2723297
CAS No.: 688356-08-3
M. Wt: 451.49
InChI Key: RZWXSRGFXUKKBO-UHFFFAOYSA-N
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Description

1-{3-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.

Mechanism of Action

Target of Action

Quinazolinones are known to interact with a variety of biological targets. They have been found to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . .

Mode of Action

The mode of action of quinazolinones can vary depending on the specific compound and its target. Some quinazolinones are known to inhibit enzymes, disrupt cellular processes, or interact with cellular structures

Biochemical Pathways

Quinazolinones can affect a variety of biochemical pathways depending on their specific targets. For example, some quinazolinones have been found to inhibit cellular phosphorylation

Result of Action

The result of a quinazolinone’s action can vary depending on its specific target and mode of action. Some quinazolinones have been found to have anticancer effects, while others have antimicrobial or anti-inflammatory effects

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2S/c1-14(30)15-7-10-22(31-2)16(11-15)13-32-24-28-21-6-4-3-5-18(21)23(29-24)27-17-8-9-19(25)20(26)12-17/h3-12H,13H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWXSRGFXUKKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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